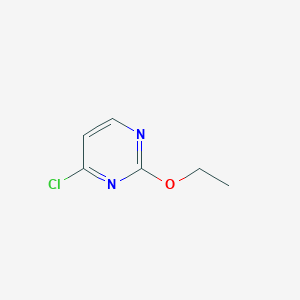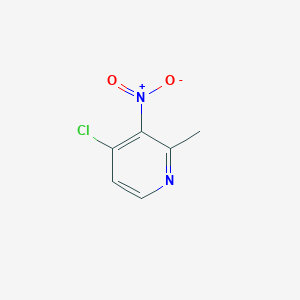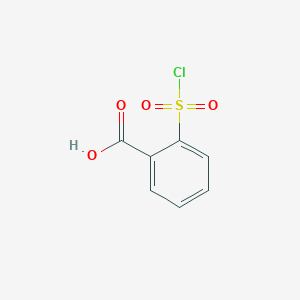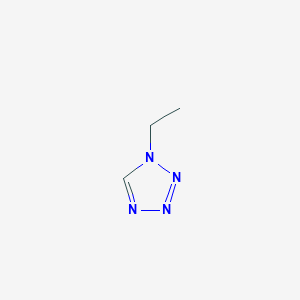
2-(6-Chloropyridin-3-yl)acetic acid
Übersicht
Beschreibung
“2-(6-Chloropyridin-3-yl)acetic acid” is a chemical compound with the CAS Number: 39891-13-9 . It has a molecular weight of 171.58 and its IUPAC name is (6-chloro-3-pyridinyl)acetic acid . The compound is typically stored in a refrigerator and it appears as a pale-yellow to brown or gray solid .
Synthesis Analysis
The synthesis of “2-(6-Chloropyridin-3-yl)acetic acid” involves the use of 2-chloro-5-chloromethylpyridine as a catalyst and DMF as a solvent . The reaction is carried out at 40°C for 15 hours under a pressure of 3 MPa . After the reaction, the product is acidified by adding dilute hydrochloric acid, and ethyl acetate is used for extraction . The organic phase is combined and the liquid is removed by rotary evaporation . Further drying in vacuo gives the final product .Molecular Structure Analysis
The molecular structure of “2-(6-Chloropyridin-3-yl)acetic acid” contains a total of 17 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
“2-(6-Chloropyridin-3-yl)acetic acid” is a pale-yellow to brown or gray solid . It has a molecular weight of 171.58 . The compound is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
2-(6-Chloropyridin-3-yl)acetic acid is used in the synthesis of various insecticidal compounds. For example, its derivative, 1,3,4-oxadiazoles, exhibits insecticidal activity. This synthesis involves converting 2-chloropyridine-5-acetic acid into a hydrazide, which then reacts with aroyl chlorides to yield insecticidal compounds (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).
Crystal Structure Analysis
The compound is also significant in the study of crystal structures. For example, triclopyr, a herbicide with a similar structure, has been analyzed to understand the molecular arrangement and interactions within the crystal. This analysis assists in comprehending the chemical and physical properties of such compounds (Cho, Kim, Jeon, & Kim, 2014).
Synthesis of Novel Compounds
2-(6-Chloropyridin-3-yl)acetic acid is used in synthesizing new compounds with potential biological applications. For instance, novel acetamides bearing an 1,2,4-oxadiazole cycle have been synthesized using derivatives of 2-chloropyridine-5-acetic acid. These compounds are assessed for their biological properties (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Catalysis in Chemical Reactions
This compound plays a role in catalysis, for example, in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. Cu(II)/pypzacac complexes, derived from 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, have shown excellent catalytic performance in these reactions (Xie, Bao, Li, Tan, Li, & Lang, 2014).
Anti-Cancer Activity
Derivatives of 2-(6-Chloropyridin-3-yl)acetic acid have been synthesized and studied for their potential anti-cancer activity. For example, novel complexes based on derivatives of this compound have been evaluated for their cytotoxicity against various cancer cell lines (Qiao, Chen, Zhang, Huang, Zhang, & Li, 2021).
Molecular Docking and Screening
Compounds synthesized from derivatives of 2-(6-Chloropyridin-3-yl)acetic acid are also used in molecular docking and in vitro screening. These compounds have been studied for their antimicrobial and antioxidant activities, contributing to the development of new pharmaceuticals (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(6-chloropyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVPSJPQWOVRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555440 | |
| Record name | (6-Chloropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)acetic acid | |
CAS RN |
39891-13-9 | |
| Record name | (6-Chloropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-chloropyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)









